4-Cyano-4'-ethylbiphenyl
Overview
Description
4-Cyano-4’-ethylbiphenyl is an organic compound with the molecular formula C15H13N. It is a derivative of biphenyl, where one phenyl ring is substituted with a cyano group (-CN) and the other with an ethyl group (-C2H5). This compound is known for its applications in liquid crystal technology and other advanced materials.
Mechanism of Action
Mode of Action
The mode of action of 4-Cyano-4’-Ethylbiphenyl is currently unknown . The compound’s interaction with its targets and any resulting changes would depend on the specific biological system it interacts with. More detailed studies are required to elucidate this.
Pharmacokinetics
It is known that the compound is a white crystalline powder , soluble in methanol , and has a melting point of 74-76°C . These properties could influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Cyano-4’-Ethylbiphenyl . For instance, the compound’s solubility in methanol suggests that it might be more readily absorbed in certain environments. Additionally, its stability could be affected by temperature, given its known melting point .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyano-4’-ethylbiphenyl can be synthesized through a Suzuki coupling reaction. The general procedure involves the reaction of 4-bromobenzonitrile with 4-ethylphenylboronic acid in the presence of a palladium catalyst, such as Cell-NHC-Pd, and a base like potassium carbonate. The reaction is typically carried out in a mixture of N,N-dimethylformamide (DMF) and water at 80°C for approximately 2.3 hours .
Industrial Production Methods
In industrial settings, the synthesis of 4-Cyano-4’-ethylbiphenyl follows similar principles but is scaled up to accommodate larger production volumes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-4’-ethylbiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The biphenyl structure allows for further functionalization through coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of 4-cyano-4’-ethylbenzaldehyde or 4-cyano-4’-ethylbenzoic acid.
Reduction: Formation of 4-cyano-4’-ethylbiphenyl derivatives with reduced functional groups.
Scientific Research Applications
4-Cyano-4’-ethylbiphenyl is widely used in scientific research due to its unique properties:
Chemistry: As an intermediate in the synthesis of liquid crystals and other advanced materials.
Biology: Used in the study of molecular interactions and as a probe in biochemical assays.
Industry: Utilized in the production of liquid crystal displays, sensors, and other electronic devices
Comparison with Similar Compounds
Similar Compounds
4-Cyano-4’-methylbiphenyl: Similar structure but with a methyl group instead of an ethyl group.
4-Cyano-4’-propylbiphenyl: Similar structure but with a propyl group instead of an ethyl group.
4-Cyano-4’-butylbiphenyl: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
4-Cyano-4’-ethylbiphenyl is unique due to its specific combination of cyano and ethyl groups, which confer distinct physical and chemical properties. This uniqueness makes it particularly valuable in liquid crystal technology and other advanced material applications .
Properties
IUPAC Name |
4-(4-ethylphenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-2-12-3-7-14(8-4-12)15-9-5-13(11-16)6-10-15/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLIPJSMDJCZRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2069284 | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2069284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58743-75-2 | |
Record name | 4-Ethyl-4′-cyanobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58743-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058743752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2069284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-ethyl[1,1'-biphenyl]-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.813 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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